molecular formula C7H15NO B3018237 (5R)-2,2,5-Trimethylmorpholine CAS No. 2102411-90-3

(5R)-2,2,5-Trimethylmorpholine

Cat. No.: B3018237
CAS No.: 2102411-90-3
M. Wt: 129.203
InChI Key: PTLYPPYIFLTLSU-ZCFIWIBFSA-N
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Description

(5R)-2,2,5-Trimethylmorpholine is an organic compound belonging to the morpholine family It is characterized by its unique structure, which includes a morpholine ring substituted with three methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,2,5-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,2,5-Trimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Demethylated morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-2,2,5-Trimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (5R)-2,2,5-Trimethylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without methyl substitutions.

    N-Methylmorpholine: A single methyl group substituted at the nitrogen atom.

    2,6-Dimethylmorpholine: Methyl groups substituted at the 2 and 6 positions.

Uniqueness

(5R)-2,2,5-Trimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and alters its reactivity compared to other morpholine derivatives. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

(5R)-2,2,5-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLYPPYIFLTLSU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(CN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102411-90-3
Record name (5R)-2,2,5-trimethylmorpholine
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